![molecular formula C15H23NO3S B1429615 N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide CAS No. 1216981-05-3](/img/structure/B1429615.png)
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide
Overview
Description
“N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1216981-05-3 . It has a molecular weight of 297.42 . The IUPAC name for this compound is N- { [1- (hydroxymethyl)cyclohexyl]methyl}-4-methylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23NO3S/c1-13-5-7-14 (8-6-13)20 (18,19)16-11-15 (12-17)9-3-2-4-10-15/h5-8,16-17H,2-4,9-12H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Structural Analysis :
- The sulfonamide group is a common feature in many bioactive compounds and can be used as a protecting group. It is present in various synthesized derivatives, including N-cyclohexyl-4-methylbenzenesulfonamide (Yan, Hu, & Xiong, 2007).
- Sulfonamide derivatives like N-phenethyl-4-methylbenzenesulfonamide have been characterized using spectroscopic methods, and their electronic structures have been investigated using density functional theory (Mahmood, Akram, & Lima, 2016).
Biological Activity and Potential Applications :
- Certain derivatives of N-substituted quinone imines, including compounds with a structure similar to N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide, have shown insecticidal, fungicidal, and herbicidal activities (Konovalova et al., 2021).
- Sulfonamide derivatives have been explored for their antimicrobial properties. For instance, the sulfonamide derivative compound methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido]methyl}-3- phenylprop-2-enoate (MFMSPE) was studied for its biological activities and molecular docking with antibacterial proteins (Vetrivelan, 2018).
Molecular Structure and Conformations :
- The molecular structure and conformational properties of related compounds such as para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide have been studied using gas electron diffraction and quantum chemical methods (Petrov et al., 2008).
Selective Inhibition Properties :
- Some sulfonamide derivatives have been evaluated for their inhibition properties, such as selective cyclooxygenase-2 inhibitors, which can have therapeutic applications (Hashimoto et al., 2002).
Antimicrobial Activities :
- Sulfonamides, including certain derivatives, possess wide antimicrobial activities and are effective against various pathogenic strains of bacteria (Ahmad & Farrukh, 2012).
Safety And Hazards
properties
IUPAC Name |
N-[[1-(hydroxymethyl)cyclohexyl]methyl]-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-13-5-7-14(8-6-13)20(18,19)16-11-15(12-17)9-3-2-4-10-15/h5-8,16-17H,2-4,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKIQAPHVFSBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2(CCCCC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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